Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime is a chemical compound with the molecular formula C11H8N2OS2. It is known for its unique structure, which includes both benzothiazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime typically involves the reaction of 2-benzothiazolylmethanone with 4-methyl-2-thiazolylamine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the oxime group. Common reagents used in this synthesis include hydrogen peroxide and acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzothiazole and thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzothiazole and thiazole derivatives.
Scientific Research Applications
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the benzothiazole and thiazole rings can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime can be compared with other similar compounds, such as:
2-Benzothiazolylmethanone oxime: Lacks the thiazole ring, which may affect its reactivity and biological activity.
4-Methyl-2-thiazolylmethanone oxime: Lacks the benzothiazole ring, which may influence its chemical properties and applications.
The presence of both benzothiazole and thiazole rings in this compound makes it unique and potentially more versatile in its applications .
Properties
Molecular Formula |
C12H9N3OS2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(NZ)-N-[1,3-benzothiazol-2-yl-(4-methyl-1,3-thiazol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H9N3OS2/c1-7-6-17-11(13-7)10(15-16)12-14-8-4-2-3-5-9(8)18-12/h2-6,16H,1H3/b15-10- |
InChI Key |
JHGJTNZMABYPJI-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CSC(=N1)/C(=N/O)/C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC1=CSC(=N1)C(=NO)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.